Sodium pyrophosphate

Description

Sodium diphosphate is an inorganic sodium salt comprised of a diphosphate(4-) anion and four sodium(1+) cations. More commonly known as tetrathis compound, it finds much use in the food industry as an emulsifier and in dental hygiene as a calcium-chelating salt. It has a role as a food emulsifier, a chelator and a food thickening agent. It contains a diphosphate(4-).

See also: Pyrophosphoric acid (has active moiety); Silicon dioxide; this compound (component of) ... View More ...

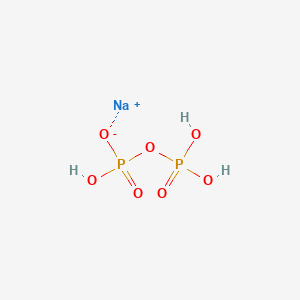

Structure

2D Structure

Properties

IUPAC Name |

tetrasodium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQENQNTWSFEDLI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4P2O7, Na4O7P2 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10042-91-8 (unspecified hydrochloride salt), 13472-36-1 (tetra-hydrochloride salt decahydrate), 14691-80-6 (tri-hydrochloride salt), 7758-16-9 (di-hydrochloride salt) | |

| Record name | Sodium pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042465 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrasodium pyrophosphate appears as odorless, white powder or granules. mp: 995 °C. Density: 2.53 g/cm3. Solubility in water: 3.16 g/100 mL (cold water); 40.26 g/100 mL boiling water. Used as a wool de-fatting agent, in bleaching operations, as a food additive. The related substance tetrasodium pyrophosphate decahydrate (Na4P2O7*10H2O) occurs as colorless transparent crystals. Loses its water when heated to 93.8 °C., Dry Powder; Other Solid, Colourless or white crystals, or a white crystalline or granular powder. The decahydrate effloresces slightly in dry air, Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7+10H2O) is in the form of colorless, transparent crystals.]; [NIOSH], ODOURLESS COLOURLESS OR WHITE CRYSTALS OR POWDER., Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7 ? 10H2O) is in the form of colorless, transparent crystals.] | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRASODIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tetrasodium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7 % at 77 °F (NIOSH, 2023), Soluble in water. Insoluble in ethanol, COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/, INSOL IN ALCOHOL /DECAHYDRATE/, SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/, IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C, (77 °F): 7% | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.45 (NIOSH, 2023) - Denser than water; will sink, 2.534, Relative density (water = 1): 2.5, 2.45 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

CRYSTALS, COLORLESS, TRANSPARENT CRYSTALS OR WHITE POWDER, White powder or granules. | |

CAS No. |

7722-88-5 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O352864B8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyrophosphoric acid, tetrasodium salt | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UX7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1810 °F (NIOSH, 2023), 988 °C, 1810 °F | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Role of Sodium Pyrophosphate in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Sodium pyrophosphate, a simple molecule with the formula Na₄P₂O₇, plays a surprisingly diverse and critical role in a multitude of molecular biology applications. Its ability to interact with divalent cations, act as a phosphate (B84403) analog, and serve as a substrate in key enzymatic reactions makes it an invaluable tool for researchers. This guide provides an in-depth look at the core functions of this compound, complete with quantitative data, experimental protocols, and visual workflows to facilitate its effective use in the laboratory.

A Key Component in DNA Sequencing: The Pyrosequencing Revolution

One of the most significant applications of pyrophosphate (PPi) is in the "sequencing-by-synthesis" method known as pyrosequencing. This technology revolutionized DNA sequencing by enabling real-time monitoring of DNA synthesis.[1][2]

Principle of Pyrosequencing:

The core principle lies in the detection of PPi released during the DNA polymerase-catalyzed incorporation of a nucleotide into a growing DNA strand.[2][3] This released PPi initiates an enzymatic cascade that culminates in a detectable light signal. The method involves four key enzymes: DNA polymerase, ATP sulfurylase, luciferase, and apyrase.[4][5]

The cascade proceeds as follows:

-

DNA Polymerization: A specific deoxynucleoside triphosphate (dNTP) is added to the reaction. If it is complementary to the template strand, DNA polymerase incorporates it, releasing a molecule of PPi.

-

ATP Generation: In the presence of adenosine (B11128) 5' phosphosulfate (APS), the enzyme ATP sulfurylase quantitatively converts the released PPi into ATP.[6]

-

Light Production: The newly synthesized ATP acts as a substrate for luciferase, which catalyzes the conversion of luciferin (B1168401) to oxyluciferin, generating a visible light signal.[4][6]

-

Degradation: Apyrase degrades any unincorporated dNTPs and excess ATP, resetting the system for the next nucleotide addition.[6]

The light signal is detected by a CCD camera and is proportional to the number of nucleotides incorporated, allowing for the determination of the DNA sequence.[6]

Diagram: The Pyrosequencing Enzymatic Cascade

Caption: Enzymatic cascade in pyrosequencing technology.

Experimental Protocol: Simplified Solid-Phase Pyrosequencing

This protocol outlines the key steps for preparing a template for solid-phase pyrosequencing.

-

PCR Amplification: Amplify the DNA segment of interest using PCR. One of the PCR primers must be biotinylated to allow for subsequent purification.

-

Immobilization: The biotinylated, double-stranded PCR product is captured on streptavidin-coated magnetic beads.

-

Denaturation: The DNA is denatured using a sodium hydroxide (B78521) solution, which separates the strands. The non-biotinylated strand is washed away.

-

Primer Hybridization: The beads, now carrying the single-stranded DNA template, are washed and resuspended in a buffer containing the sequencing primer. The mixture is heated and then cooled to allow the primer to anneal to the template.

-

Sequencing Reaction: The bead-template-primer complex is transferred to a pyrosequencing instrument. The four dNTPs are dispensed sequentially into the reaction well, and the light generated from each incorporation event is recorded.

Enhancing Specificity and Yield in Polymerase Chain Reaction (PCR)

In DNA synthesis reactions like PCR, the incorporation of a dNTP into the growing strand releases pyrophosphate (PPi).[7][8] As the reaction progresses, the accumulation of PPi can inhibit the DNA polymerase, driving the reaction equilibrium backward (a process known as pyrophosphorolysis) and reducing the overall yield and efficiency of the amplification.[9][10]

This compound can be a component of a "hot start" PCR mechanism. Some commercial Taq DNA Polymerases are designed to be inhibited by pyrophosphate at temperatures below 70°C.[11] At the higher temperatures of the PCR cycle, a thermostable pyrophosphatase hydrolyzes the pyrophosphate, activating the polymerase.[11] This strategy prevents the formation of non-specific products and primer-dimers that can form at lower temperatures during reaction setup.[11][12]

Alternatively, adding a thermostable inorganic pyrophosphatase (IPPase) to the PCR master mix can directly counteract PPi accumulation. The IPPase hydrolyzes PPi into two molecules of orthophosphate, shifting the reaction equilibrium in favor of DNA synthesis and enhancing the PCR yield.[8][13][14]

Diagram: PCR Enhancement by Pyrophosphatase

Caption: Pyrophosphatase removes inhibitory PPi in PCR.

Experimental Protocol: PCR with Thermostable Inorganic Pyrophosphatase

-

Master Mix Preparation: Prepare a standard PCR master mix containing buffer, dNTPs, primers, and DNA template. A typical 10X PCR buffer may consist of 100 mM Tris-HCl (pH 8.25), 600 mM KCl, and 20 mM MgCl₂.[8]

-

Enzyme Addition: Add the thermostable DNA polymerase to the master mix.

-

Pyrophosphatase Addition: Add a thermostable inorganic pyrophosphatase to the master mix. The optimal concentration should be determined empirically, but a starting point could be in the range of 0.01 to 0.1 units per 50 µL reaction.

-

Thermal Cycling: Perform PCR using standard cycling conditions, for example: initial denaturation at 95°C for 5 minutes; followed by 30 cycles of 94°C for 30 seconds, 55-60°C for 30 seconds, and 72°C for 30-60 seconds; and a final extension at 72°C for 7 minutes.[8]

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to compare the yield with and without the addition of pyrophosphatase.

Role as an Enzyme Inhibitor

This compound is a well-characterized inhibitor of several enzymes, most notably alkaline phosphatases. Its structural similarity to phosphate allows it to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrate.[15][16]

This inhibitory property is widely exploited in molecular biology workflows, particularly during protein extraction and purification. When cells are lysed, endogenous phosphatases are released, which can dephosphorylate proteins of interest, affecting their structure and function. This compound is often included in lysis buffers as a potent serine/threonine phosphatase inhibitor to preserve the phosphorylation status of proteins for downstream analysis like Western blotting or kinase assays.[17]

Table 1: Inhibition of Alkaline Phosphatase by Phosphate Derivatives

| Inhibitor | Enzyme Source | Inhibition Type | Ki Value | pH Condition | Reference Substrate |

| Inorganic Pyrophosphate | Calf-intestinal | Mixed (Strongly Competitive) | Varies with pH | 8-10 | 4-methylumbelliferyl phosphate |

| Inorganic Phosphate | Bovine Kidney | Competitive | 2.4 ± 0.2 µmol/L | 7.4 | Pyridoxine 5'-phosphate |

| Inorganic Phosphate | Human Serum | Competitive | 540 ± 82 µmol/L | 7.4 | Pyridoxine 5'-phosphate |

Data derived from studies on alkaline phosphatase kinetics.[15][16]

Diagram: Competitive Inhibition by Pyrophosphate

Caption: Pyrophosphate competes with substrate for the active site.

Protocol: Preparation of a Lysis Buffer with Phosphatase Inhibitors

For the extraction of phosphorylated proteins, a typical RIPA (Radioimmunoprecipitation assay) buffer can be supplemented with inhibitors.

-

Base Buffer: Prepare a standard lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

-

Add Inhibitors: Immediately before use, add a cocktail of protease and phosphatase inhibitors.

-

This compound: Add from a stock solution to a final concentration of 5 mM.[18]

-

Sodium Orthovanadate: Add to a final concentration of 1 mM (a general tyrosine phosphatase inhibitor).[18]

-

Sodium Fluoride: Add to a final concentration of 10 mM (a serine/threonine phosphatase inhibitor).

-

Protease Inhibitor Cocktail: Add a commercially available cocktail to the manufacturer's recommended concentration.

-

-

Lysis: Use the complete lysis buffer to lyse cells or tissues on ice as per standard protocols. The presence of this compound and other inhibitors will help maintain the integrity and phosphorylation state of the extracted proteins.

Other Key Applications

-

Nucleic Acid Hybridization: this compound is a component of some hybridization buffers used in techniques like Southern and Northern blotting. It helps to reduce non-specific binding of probes to the membrane. In studies of reverse transcriptase, this compound has been shown to inhibit the degradation of RNA:DNA hybrids, thereby stabilizing the complex.[19][20][21]

-

Active Ion Transport: Research has explored the role of the pyrophosphate group in the active transport of sodium ions across biological membranes, suggesting a molecular mechanism involving pyrophosphate linkages.[22]

-

Biochemical Assays: It serves as a direct substrate (pyrophosphate) in various enzymatic assays to study enzyme kinetics and mechanisms, particularly for pyrophosphatases.[8]

References

- 1. microbenotes.com [microbenotes.com]

- 2. geneticeducation.co.in [geneticeducation.co.in]

- 3. Pyrosequencing - Wikipedia [en.wikipedia.org]

- 4. How does pyrosequencing work? | AAT Bioquest [aatbio.com]

- 5. cd-genomics.com [cd-genomics.com]

- 6. Pyrosequencing Technology and Platform Overview [qiagen.com]

- 7. Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. louis.uah.edu [louis.uah.edu]

- 9. Pyrophosphate - Wikipedia [en.wikipedia.org]

- 10. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. gentaurpromo.com [gentaurpromo.com]

- 12. aptamergroup.com [aptamergroup.com]

- 13. Inorganic Pyrophosphatase, Partner of Nucleic Acid Amplification Enzymes [novoprotein.com]

- 14. mdpi.com [mdpi.com]

- 15. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkaline phosphatase (EC 3.1.3.1) in serum is inhibited by physiological concentrations of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bostonbioproducts.com [bostonbioproducts.com]

- 18. academic.oup.com [academic.oup.com]

- 19. pnas.org [pnas.org]

- 20. This compound inhibition of RNA.DNA hybrid degradation by reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound inhibition of RNA.DNA hybrid degradation by reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

Tetrasodium Pyrophosphate (TSPP): A Comprehensive Technical Guide for Laboratory Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Tetrasodium Pyrophosphate (TSPP), also known as this compound, is an inorganic compound with the chemical formula Na₄P₂O₇.[1][2] It is a white, water-soluble solid composed of sodium ions (Na⁺) and the pyrophosphate anion (P₂O₇⁴⁻).[1][2][3] In the laboratory, particularly in biochemical and pharmaceutical research, TSPP is a versatile reagent valued for its buffering, chelating, and dispersing properties.[3][4][5][6] This guide provides a detailed overview of its chemical properties, experimental protocols, and core applications relevant to a laboratory setting.

Core Chemical and Physical Properties

TSPP is an odorless, white crystalline powder or granule.[1][4][7] The anhydrous form is hygroscopic and can absorb moisture from the air.[8] It is also available as a decahydrate (B1171855) (Na₄P₂O₇ · 10H₂O), which appears as colorless, transparent crystals that effloresce in dry air.[7][9][10] Its aqueous solutions are alkaline.[8]

Quantitative Data Summary

The fundamental physical and chemical properties of anhydrous Tetrathis compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | Tetrasodium (phosphonatooxy)phosphonate | [11] |

| Synonyms | This compound, TSPP, Tetrasodium diphosphate | [1][12] |

| CAS Number | 7722-88-5 | [12][13][14] |

| EC Number | 231-767-1 | [1][12][14] |

| Molecular Formula | Na₄P₂O₇ | [1][15] |

| Molecular Weight | 265.90 g/mol | [7][15] |

| Appearance | White crystalline powder or granules | [1][7] |

| Melting Point | 880 - 995 °C (1616 - 1823 °F) | [7][11][14][15] |

| Density | 2.534 g/cm³ | [8][12] |

| Solubility in Water | 3.16 g/100 mL (cold water)[3][7] 6.23 - 7 g/100 mL at 20-25 °C[7][8][16] 40.26 g/100 mL (boiling water)[3][7] | |

| Solubility in other solvents | Insoluble in alcohol[8][16][17] and ammonia[18] | |

| pH | 9.9 - 10.8 (1% aqueous solution) | [3][7][9] |

| Stability | Aqueous solution is stable below 70 °C; hydrolyzes to disodium (B8443419) hydrogen phosphate (B84403) upon boiling.[8] |

Key Functions and Applications in Research

The utility of TSPP in a laboratory setting stems from three primary chemical properties: its ability to act as a chelating agent, a buffering agent, and a dispersing agent.

Chelating Agent (Sequestrant)

TSPP is a powerful chelating agent, particularly for divalent and trivalent metal cations.[1][19] The pyrophosphate anion can bind to metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺), forming stable, soluble complexes.[1][8] This sequestration prevents the metal ions from participating in unwanted chemical reactions.

Laboratory Applications:

-

Enzyme Assays: It is used to remove inhibitory metal ions from reaction buffers or to terminate reactions that are dependent on metal cofactors.

-

Water Softening: In the preparation of laboratory solutions, TSPP can be used to soften hard water by sequestering calcium and magnesium ions, preventing the precipitation of mineral salts.[1]

-

Antimicrobial Studies: It is used as a chelating agent in some antimicrobial research.[1][5]

-

Drug Development: In a clinical trial context, a 1% TSPP solution was used as an intranasal spray to chelate excess calcium in nasal secretions, which was associated with improved olfactory function post-COVID-19.[20]

References

- 1. atamankimya.com [atamankimya.com]

- 2. Tetrathis compound - Wikipedia [en.wikipedia.org]

- 3. TETRASODIUMPYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. TETRAthis compound (TSPP) - Ataman Kimya [atamanchemicals.com]

- 5. Tetrathis compound | 7722-88-5 [chemicalbook.com]

- 6. TETRAthis compound - Ataman Kimya [atamanchemicals.com]

- 7. Tetrathis compound | Na4P2O7 | CID 24403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Introduction of Tetrasodium pyrophosphate_Chemicalbook [chemicalbook.com]

- 9. fao.org [fao.org]

- 10. TETRAthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. home.rolfeschemicals.com [home.rolfeschemicals.com]

- 12. nexchem.co.uk [nexchem.co.uk]

- 13. valudor.com [valudor.com]

- 14. innophos.com [innophos.com]

- 15. Tetrathis compound - Safety Data Sheet [chemicalbook.com]

- 16. ams.usda.gov [ams.usda.gov]

- 17. Tetrathis compound Manufacturer, Tetrathis compound Supplier, Exporter [parichemicals.com]

- 18. TETRAthis compound (POWDER) - Ataman Kimya [atamanchemicals.com]

- 19. merryyangchem.com [merryyangchem.com]

- 20. The effect of intra-nasal tetra this compound on decreasing elevated nasal calcium and improving olfactory function post COVID-19: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Pyrophosphate: A Technical Guide to its Application as a Chelating Agent in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pyrophosphate, a polyvalent anion, is a versatile and effective chelating agent with broad applications in biological assays. Its ability to form stable complexes with divalent and trivalent metal cations makes it an invaluable tool for researchers in various fields, including molecular biology, enzymology, and cellular biology. This technical guide provides an in-depth overview of the core principles and practical applications of this compound as a chelating agent, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The primary mechanism of action for this compound as a chelating agent lies in its capacity to bind metal ions, thereby preventing them from participating in enzymatic reactions or interfering with the integrity of biological molecules like DNA. This sequestration of metal ions is crucial in numerous experimental contexts where their presence could lead to undesirable outcomes, such as enzymatic degradation of nucleic acids or the inhibition of specific enzyme activities.

Core Applications in Biological Assays

The chelating properties of this compound are leveraged in a multitude of biological assays:

-

Enzyme Kinetics and Inhibition: In the study of metalloenzymes, which require metal ions as cofactors for their catalytic activity, this compound can be employed as an inhibitor. By chelating the essential metal ions from the enzyme's active site, it effectively reduces or abolishes enzymatic activity. This allows for the investigation of enzyme mechanisms and the screening of potential therapeutic agents that target these enzymes.

-

Nucleic Acid Extraction and Purification: During the isolation of DNA and RNA, endogenous nucleases, which are often activated by divalent cations like Mg²⁺ and Ca²⁺, can degrade the nucleic acid samples. This compound is frequently included in lysis buffers to chelate these metal ions, thereby inactivating the nucleases and preserving the integrity of the genetic material.[1]

-

Polymerase Chain Reaction (PCR): The concentration of free magnesium ions (Mg²⁺) is a critical parameter for the fidelity and efficiency of PCR.[2] Pyrophosphate, a byproduct of the PCR reaction, can chelate Mg²⁺, potentially inhibiting the polymerase enzyme.[3][4] Understanding and controlling this interaction is essential for optimizing PCR protocols.

-

Bone Mineralization and Calcification Studies: Pyrophosphate is a natural inhibitor of hydroxyapatite (B223615) crystal formation and growth, the primary mineral component of bone.[5] In cell culture models of osteogenesis, this compound is used to study the molecular mechanisms of biomineralization and to investigate pathologies associated with ectopic calcification.

Quantitative Data: Chelation of Divalent Cations

The efficacy of this compound as a chelating agent is quantified by the stability constants (log K) of the metal-pyrophosphate complexes. A higher log K value indicates a stronger affinity between pyrophosphate and the metal ion. The stability of these complexes is influenced by factors such as pH and the presence of other ions in the solution.

| Metal Ion | Stability Constant (log K) |

| Ca²⁺ | 5.0 |

| Mg²⁺ | 5.4 |

| Mn²⁺ | 7.0 |

| Fe²⁺ | Not readily available |

| Fe³⁺ | 22.2 |

Note: Stability constants can vary depending on experimental conditions such as ionic strength and temperature. The values presented here are representative and sourced from various studies.

Experimental Protocols

DNA Extraction from Bone Samples

This protocol outlines a method for extracting DNA from bone, a challenging tissue due to its dense, calcified matrix. This compound is utilized to chelate calcium ions, aiding in the demineralization process and protecting the DNA from degradation.

Materials:

-

Bone powder

-

Lysis Buffer: 0.5 M EDTA (pH 8.0), 1% Sodium Dodecyl Sulfate (SDS), 20 mM this compound, 50 µg/mL Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

Sample Preparation: Weigh approximately 100-500 mg of bone powder into a sterile microcentrifuge tube.

-

Lysis: Add 1 mL of Lysis Buffer to the bone powder.

-

Incubation: Incubate the mixture overnight at 56°C with constant agitation to facilitate cell lysis and protein digestion.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes to pellet any undigested material.

-

Supernatant Transfer: Carefully transfer the supernatant to a new sterile microcentrifuge tube.

-

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the supernatant. Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 15 minutes.

-

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube.

-

DNA Precipitation: Add 2.5 volumes of ice-cold 100% ethanol and 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2). Invert the tube several times to mix and incubate at -20°C for at least 1 hour.

-

Pelleting DNA: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

-

Washing: Carefully discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Drying: Discard the supernatant and air-dry the DNA pellet for 10-15 minutes.

-

Resuspension: Resuspend the DNA pellet in an appropriate volume of TE Buffer.

Enzyme Inhibition Assay using this compound

This protocol describes a general method to assess the inhibitory effect of this compound on a metalloenzyme. The principle relies on measuring the decrease in enzyme activity as a function of increasing pyrophosphate concentration.

Materials:

-

Purified metalloenzyme

-

Substrate for the enzyme

-

Assay Buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme

-

This compound stock solution

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Reagents: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate or microcuvettes, add a fixed amount of the enzyme to each well/cuvette. Then, add varying concentrations of this compound to the respective wells/cuvettes. Include a control with no pyrophosphate. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells/cuvettes simultaneously.

-

Monitor Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer. The wavelength will depend on the specific substrate and product.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each pyrophosphate concentration. Plot the percentage of enzyme inhibition versus the logarithm of the pyrophosphate concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Signaling Pathway: Pyrophosphate in Bone Mineralization

The following diagram illustrates the role of pyrophosphate as a key regulator in the signaling pathway of bone mineralization. Extracellular pyrophosphate (PPi) inhibits the formation of hydroxyapatite crystals. Its concentration is controlled by the interplay of enzymes that produce it (NPP1) and degrade it (TNAP), as well as a transporter (ANKH). PPi also influences osteoblast differentiation through the Erk1/2 and p38 MAPK signaling pathways, leading to the upregulation of osteopontin (B1167477) (OPN), another inhibitor of mineralization.[6][7]

Caption: Signaling pathway of pyrophosphate in bone mineralization.

Experimental Workflow: Colorimetric Assay for Pyrophosphate Release

This diagram outlines the workflow for a colorimetric assay to quantify the release of pyrophosphate from an enzymatic reaction. The released pyrophosphate is converted to orthophosphate by inorganic pyrophosphatase. The orthophosphate then reacts with ammonium (B1175870) molybdate (B1676688) to form a colored complex, which can be measured spectrophotometrically.

Caption: Workflow for a colorimetric pyrophosphate release assay.

Conclusion

This compound is a powerful and versatile chelating agent with critical applications in a wide range of biological assays. Its ability to sequester metal ions allows for the protection of nucleic acids, the modulation of enzyme activity, and the study of complex biological processes like bone mineralization. By understanding the principles of its chelating activity and utilizing well-defined experimental protocols, researchers can effectively harness the capabilities of this compound to achieve reliable and reproducible results in their scientific investigations. This guide serves as a foundational resource for professionals in the life sciences, providing the necessary technical information to confidently incorporate this compound into their experimental designs.

References

- 1. globalsnowleopard.org [globalsnowleopard.org]

- 2. help.takarabio.com [help.takarabio.com]

- 3. New insight into formation of DNA-containing microparticles during PCR: the scaffolding role of magnesium pyrophosphate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The structure-forming role of magnesium pyrophosphate in the formation of DNA-containing microparticles during PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. global.oup.com [global.oup.com]

The Pivotal Role of Pyrophosphate in DNA Replication and Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity and efficiency of DNA replication are paramount to the maintenance of genomic integrity. Central to this process is the management of energy and reaction equilibria, where the molecule pyrophosphate (PPi) plays a multifaceted and critical role. This technical guide provides an in-depth exploration of the functions of pyrophosphate in DNA synthesis, from its generation as a byproduct of nucleotide incorporation to its subsequent hydrolysis that provides a thermodynamic driving force for the polymerization reaction. Furthermore, this document delves into the role of PPi in the proofreading mechanism of pyrophosphorolysis and presents key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to serve as a comprehensive resource for researchers in the field.

The Core Function of Pyrophosphate in DNA Polymerization

DNA polymerases catalyze the template-directed synthesis of DNA by forming a phosphodiester bond between the 3'-hydroxyl group of the growing primer strand and the α-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[1][2] This nucleophilic attack results in the incorporation of a deoxynucleoside monophosphate (dNMP) into the DNA chain and the release of a pyrophosphate molecule (PPi).[1][2]

The overall reaction can be summarized as:

(dNMP)n + dNTP → (dNMP)n+1 + PPi

While the formation of the phosphodiester bond itself is only modestly exergonic, the subsequent and rapid hydrolysis of PPi into two inorganic phosphate (B84403) (Pi) molecules is a highly exergonic reaction, catalyzed by the enzyme inorganic pyrophosphatase (PPase).[3][4]

PPi + H₂O → 2 Pi

This coupling of polymerization and PPi hydrolysis provides a strong thermodynamic driving force, rendering the overall process of DNA synthesis effectively irreversible under physiological conditions.[4] Some studies even suggest that certain DNA polymerases possess intrinsic pyrophosphatase activity, ensuring the immediate hydrolysis of the PPi byproduct.[4][5]

Thermodynamic Imperative: The Energetics of Pyrophosphate Hydrolysis

The hydrolysis of pyrophosphate is a key driver of many biosynthetic reactions, including DNA synthesis. The large negative free energy change associated with this reaction pulls the equilibrium of the polymerization reaction strongly in the direction of DNA synthesis.

| Parameter | Value | Reference(s) |

| Standard Free Energy Change (ΔG°') of PPi Hydrolysis | ||

| In aqueous solution | -19.2 to -33.5 kJ/mol | [3] |

| At physiological Mg²⁺ concentrations | ~ -31 kJ/mol | [6] |

| Standard Free Energy Change (ΔG°') of Phosphodiester Bond Hydrolysis | ||

| In nicked DNA | ~ -22.2 kJ/mol | [7] |

| Cellular Concentration of Pyrophosphate | ||

| Escherichia coli | ~ 0.5 mM | [8][9] |

| Human Plasma | 0.58–3.78 µM | [10] |

Pyrophosphorolysis: A Proofreading Mechanism

Pyrophosphorolysis is the reverse reaction of DNA polymerization, where pyrophosphate is utilized by DNA polymerase to excise a nucleotide from the 3' end of a DNA strand. This process releases a dNTP. While seemingly counterproductive to DNA synthesis, pyrophosphorolysis serves as a crucial proofreading mechanism for some DNA polymerases, particularly in the context of translesion synthesis where the insertion of an incorrect nucleotide is more likely. The removal of a mismatched nucleotide via pyrophosphorolysis is kinetically favored over the extension of the mismatched primer terminus.

Experimental Protocols

DNA Polymerase Activity Assay (Primer Extension)

This assay measures the ability of a DNA polymerase to extend a primer annealed to a DNA template.

Materials:

-

Purified DNA polymerase

-

Oligonucleotide primer (labeled, e.g., with 32P or a fluorescent dye)

-

Oligonucleotide template

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Methodology:

-

Anneal the labeled primer to the template DNA by mixing in a 1:1.5 molar ratio in reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

-

Prepare the reaction mixture in a final volume of 20 µL containing the annealed primer-template, dNTPs, and reaction buffer.

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase for a defined time course (e.g., 0, 1, 2, 5, 10 minutes).

-

Terminate the reactions by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize and quantify the extended primer products using a phosphorimager or fluorescence scanner.[11][12][13][14]

Inorganic Pyrophosphatase Activity Assay (Continuous Spectrophotometric)

This assay continuously monitors the production of inorganic phosphate from the hydrolysis of pyrophosphate.

Materials:

-

Purified inorganic pyrophosphatase

-

Sodium pyrophosphate (PPi) substrate

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.2, 1 mM MgCl₂)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Spectrophotometer

Methodology:

-

Prepare a standard curve of inorganic phosphate.

-

Prepare the reaction mixture containing reaction buffer and PPi in a microplate well.

-

Initiate the reaction by adding the inorganic pyrophosphatase.

-

Immediately add the phosphate detection reagent.

-

Monitor the increase in absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green) over time using a spectrophotometer in kinetic mode.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the enzyme activity using the phosphate standard curve.[15]

Pyrophosphorolysis Assay

This assay measures the reverse reaction of DNA polymerization.

Materials:

-

Purified DNA polymerase

-

32P-labeled primer-template DNA substrate

-

This compound (PPi)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

-

Denaturing polyacrylamide gel

-

Phosphorimager

Methodology:

-

Prepare the 32P-labeled primer-template DNA substrate.

-

Set up the reaction mixture containing the labeled substrate and reaction buffer.

-

Initiate the pyrophosphorolysis reaction by adding the DNA polymerase and a high concentration of PPi (e.g., 1-5 mM).

-

Incubate at the optimal temperature for the polymerase for various time points.

-

Terminate the reactions with stop solution.

-

Analyze the products on a denaturing polyacrylamide gel to observe the shortening of the primer strand.

-

Quantify the amount of shortened primer using a phosphorimager.[16][17]

Conclusion and Future Directions

Pyrophosphate is far from being a simple byproduct of DNA synthesis; it is a key molecule that ensures the thermodynamic favorability and fidelity of this fundamental biological process. The energetic contribution of its hydrolysis and its role in proofreading mechanisms underscore its importance in maintaining genome stability. For drug development professionals, the enzymes that metabolize pyrophosphate, such as inorganic pyrophosphatases, and the pyrophosphate binding sites on DNA polymerases represent potential targets for the development of novel antimicrobial and antiviral therapies. Future research will likely continue to unravel the intricate regulatory networks that control pyrophosphate homeostasis and its precise roles in various DNA transactions. A deeper understanding of these mechanisms will undoubtedly open new avenues for therapeutic intervention and biotechnological innovation.

References

- 1. The thermodynamics of template-directed DNA synthesis: Base insertion and extension enthalpies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Pyrophosphate and Irreversibility in Evolution, or why PPi Is Not an Energy Currency and why Nature Chose Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction | Semantic Scholar [semanticscholar.org]

- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 7. Determination of the free-energy change for repair of a DNA phosphodiester bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The intracellular concentration of pyrophosphate in the batch culture of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Pyrophosphate - Wikipedia [en.wikipedia.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. scispace.com [scispace.com]

- 13. Primer Extension Reactions for the PCR- based α- complementation Assay [bio-protocol.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Pyrovanadolysis, a Pyrophosphorolysis-like Reaction Mediated by Pyrovanadate, Mn2+, and DNA Polymerase of Bacteriophage T7 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic Pathway of Pyrophosphorolysis by a Retrotransposon Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyrophosphate as a Leaving Group in Biochemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of biochemistry, the cleavage of high-energy phosphate (B84403) bonds serves as a fundamental driving force for a vast array of metabolic and signaling processes. Among these, the release of pyrophosphate (PPi) as a leaving group from nucleoside triphosphates and other activated molecules is a recurring and thermodynamically critical event. The subsequent hydrolysis of PPi into two molecules of inorganic phosphate (Pi) by ubiquitous pyrophosphatases renders many biosynthetic reactions effectively irreversible, providing a powerful thermodynamic pull. This technical guide delves into the core principles of pyrophosphate's function as a leaving group, exploring its significance in key biosynthetic pathways, its emerging role in cellular signaling, and its potential as a target for therapeutic intervention.

Introduction: The Thermodynamic Imperative of Pyrophosphate Release

Many essential biosynthetic reactions, such as the synthesis of DNA, RNA, proteins, and coenzymes, are energetically unfavorable or reversible under cellular conditions. To overcome this thermodynamic barrier, cells employ a common strategy: coupling these reactions to the highly exergonic hydrolysis of pyrophosphate. The initial reaction involves the transfer of a nucleotidyl or other moiety from a nucleoside triphosphate (NTP) or a similar activated precursor, releasing PPi. While this initial step may be reversible, the rapid hydrolysis of PPi to two molecules of orthophosphate by inorganic pyrophosphatases provides a substantial negative change in Gibbs free energy, effectively pulling the overall reaction sequence to completion.

The Role of Pyrophosphate in Core Biosynthetic Pathways

The departure of pyrophosphate is a hallmark of numerous anabolic processes that are central to cell growth, replication, and function.

Nucleic Acid Synthesis

During the replication of DNA and the transcription of RNA, DNA and RNA polymerases, respectively, catalyze the formation of phosphodiester bonds. This involves the nucleophilic attack of the 3'-hydroxyl group of the growing polynucleotide chain on the α-phosphate of an incoming deoxynucleoside triphosphate (dNTP) or ribonucleoside triphosphate (rNTP). This reaction results in the incorporation of a nucleoside monophosphate into the growing chain and the release of pyrophosphate. The subsequent hydrolysis of this PPi is crucial for driving the polymerization reaction forward and preventing the reverse reaction, pyrophosphorolysis.[1]

Protein Synthesis

The activation of amino acids for protein synthesis is another critical process that relies on pyrophosphate release. Aminoacyl-tRNA synthetases catalyze a two-step reaction. First, an amino acid is activated by reacting with ATP to form an aminoacyl-adenylate intermediate and releasing PPi.[2] In the second step, the activated amino acid is transferred to its cognate tRNA. The hydrolysis of the released PPi ensures that the amino acid remains attached to the tRNA, making it available for incorporation into a polypeptide chain by the ribosome.[3][4]

Coenzyme Biosynthesis

The synthesis of essential coenzymes, such as Coenzyme A (CoA), also involves the release of pyrophosphate. In one of the final steps of CoA biosynthesis, dephospho-CoA reacts with ATP, leading to the formation of CoA and the release of PPi.[5]

The following diagram illustrates the general principle of pyrophosphate release driving a biosynthetic reaction.

Quantitative Analysis of Pyrophosphate Hydrolysis

The thermodynamic driving force behind the role of pyrophosphate as a leaving group is quantified by the free energy change associated with its hydrolysis.

Thermodynamics of Pyrophosphate Hydrolysis

The hydrolysis of pyrophosphate is a highly exergonic reaction under standard and physiological conditions. The table below summarizes key thermodynamic parameters.

| Parameter | Value | Conditions | Reference(s) |

| Standard Gibbs Free Energy (ΔG°') | -19.2 kJ/mol | pH 7.0 | [6] |

| -33.5 kJ/mol | pH 7.0, 1 mM Mg²⁺ | [7] | |

| Enthalpy Change (ΔH) | -35.4 ± 1.5 kJ/mol | 0.1–4.0 M NaCl | [8] |

| -7.39 kcal/mol (-31.0 kJ/mol) | ab initio quantum mechanical calculations | [9] | |

| Activation Energy (uncatalyzed) | ΔH‡ = 33.9 kcal/mol | - | [10] |

| Rate Constant (uncatalyzed) | ~1.2 x 10⁻¹³ s⁻¹ | Ambient temperature | [10] |

Kinetics of Enzymatic Pyrophosphate Hydrolysis

Inorganic pyrophosphatases are highly efficient enzymes that dramatically accelerate the rate of PPi hydrolysis. The kinetic parameters for these enzymes vary depending on the source organism and reaction conditions.

| Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference(s) |

| Escherichia coli | 2 | 1800 | 570 | [10][11] |

| Saccharomyces cerevisiae (cytosolic) | 4 | 750 | - | [12] |

| Helicobacter pylori | 214.4 | 594 | - | [13] |

| Rat Liver (mitochondrial) | 2.7 | - | - | [12] |

Pyrophosphate in Cellular Signaling

Beyond its role in driving biosynthetic reactions, pyrophosphate is emerging as a key player in cellular signaling, primarily through the action of inositol (B14025) pyrophosphates (PP-InsPs). These are highly energetic signaling molecules that contain one or two pyrophosphate moieties attached to an inositol ring.

The biosynthesis of inositol pyrophosphates begins with inositol trisphosphate (IP₃) and proceeds through a series of phosphorylation steps catalyzed by various kinases, ultimately leading to the formation of molecules like 5-IP₇.[6][14] These PP-InsPs can modulate protein function through allosteric regulation or by acting as phosphate donors in a process called protein pyrophosphorylation.

The following diagram outlines the mammalian inositol pyrophosphate biosynthetic pathway.

Experimental Protocols for Pyrophosphate Analysis

The detection and quantification of pyrophosphate are crucial for studying enzymes that produce or consume it. Several assay methods are available, each with its own advantages and limitations.

Continuous Enzyme-Coupled Spectrophotometric Assay

This method provides real-time monitoring of PPi release.

Principle: The assay couples the hydrolysis of PPi to the production of a chromogenic product. Inorganic pyrophosphatase (PPase) hydrolyzes PPi to Pi. The generated Pi is then used by purine (B94841) nucleoside phosphorylase (PNPase) to convert a substrate like inosine (B1671953) into hypoxanthine (B114508). Finally, xanthine (B1682287) oxidase (XOD) oxidizes hypoxanthine to uric acid, which can be monitored spectrophotometrically at 293 nm.[15][16]

Reagents:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Inorganic Pyrophosphatase (PPase)

-

Purine Nucleoside Phosphorylase (PNPase)

-

Xanthine Oxidase (XOD)

-

Inosine

-

Enzyme producing PPi (your enzyme of interest)

-

Substrate for your enzyme

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PPase, PNPase, XOD, and inosine at optimized concentrations.

-

Add the enzyme of interest and its substrate to initiate the reaction.

-

Monitor the increase in absorbance at 293 nm over time using a spectrophotometer.

-

The rate of PPi production is proportional to the rate of change in absorbance.

Bioluminescence-Based Assay

This is a highly sensitive endpoint or kinetic assay.

Principle: This assay relies on the conversion of PPi to ATP, which is then detected using the firefly luciferase-luciferin system. ATP sulfurylase catalyzes the reaction between PPi and adenosine (B11128) 5'-phosphosulfate (APS) to generate ATP. The produced ATP is then used by luciferase to generate light, which is proportional to the amount of PPi.[17]

Reagents:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl₂)

-

ATP Sulfurylase

-

Adenosine 5'-phosphosulfate (APS)

-

Luciferase

-

Luciferin

-

PPi standards

Procedure (Endpoint):

-

Prepare a reaction mixture containing the sample with an unknown amount of PPi, ATP sulfurylase, and APS.

-

Incubate to allow for the conversion of PPi to ATP.

-

Add the luciferase-luciferin reagent.

-

Measure the luminescence using a luminometer.

-

Quantify the PPi concentration by comparing the luminescence signal to a standard curve generated with known PPi concentrations.

The following diagram illustrates a general experimental workflow for characterizing an enzyme that produces pyrophosphate.

Pyrophosphate Analogs in Drug Development

The critical role of pyrophosphate in numerous metabolic pathways makes the enzymes that either produce or hydrolyze it attractive targets for drug development. Pyrophosphate analogs, which are structurally similar to PPi but are resistant to hydrolysis, have been developed as inhibitors of these enzymes.

For example, bisphosphonates are a class of PPi analogs where the central oxygen atom is replaced by a carbon atom. These compounds are potent inhibitors of farnesyl pyrophosphate synthase, an enzyme in the mevalonate (B85504) pathway, and are widely used in the treatment of bone resorption disorders. Other pyrophosphate analogs have been investigated as antiviral agents by targeting viral DNA polymerases. The development of novel pyrophosphate analogs continues to be an active area of research for the treatment of a variety of diseases.

Conclusion

The release of pyrophosphate as a leaving group is a simple yet profoundly important biochemical strategy for driving essential life processes. Its subsequent hydrolysis provides the thermodynamic impetus for the synthesis of macromolecules and other vital cellular components. Furthermore, the discovery of inositol pyrophosphates has unveiled a new dimension to the biological significance of the pyrophosphate moiety, implicating it in complex signaling networks. A thorough understanding of the thermodynamics, kinetics, and cellular roles of pyrophosphate is indispensable for researchers in the life sciences and holds significant promise for the development of novel therapeutic agents.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Constant Enthalpy Change Value during Pyrophosphate Hydrolysis within the Physiological Limits of NaCl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ab initio calculations of the pyrophosphate hydrolysis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic and structural properties of inorganic pyrophosphatase from the pathogenic bacterium Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. A Multi-Enzyme Bioluminescent Time-Resolved Pyrophosphate Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Sodium Pyrophosphate Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium pyrophosphate buffer solutions, focusing on their solubility and stability. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective preparation, storage, and application of these buffer systems.

Introduction to this compound Buffers

This compound, also known as tetrasodium (B8768297) pyrophosphate (TSPP), is an inorganic compound with the chemical formula Na₄P₂O₇. It is the sodium salt of pyrophosphoric acid. In solution, pyrophosphate can exist in various protonated forms, making it a useful buffering agent in a range of pH values. These buffers are employed in various biochemical assays, enzyme kinetics studies, and as components in pharmaceutical formulations, where they can also function as chelating agents.[1][2][3] Understanding the solubility and stability of this compound is critical for ensuring the accuracy, reproducibility, and shelf-life of experimental systems and drug products.

Solubility of this compound

The solubility of this compound in water is significantly dependent on the temperature and the crystalline form of the salt (anhydrous vs. decahydrate).

Solubility Data

The following tables summarize the solubility of anhydrous and decahydrate (B1171855) forms of tetrathis compound in water at various temperatures.

Table 1: Solubility of Anhydrous Tetrathis compound (Na₄P₂O₇)

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 2.61[4] |

| Cold Water | 3.16[5][6] |

| 25 | 6.7[4] |

| 100 | 42.2[4] |